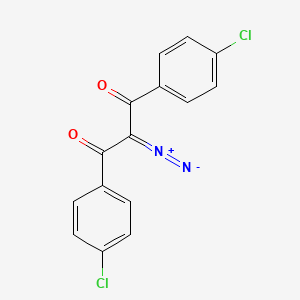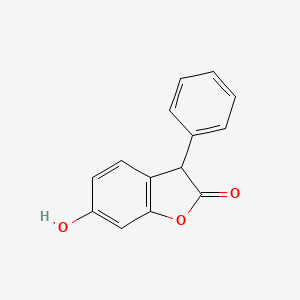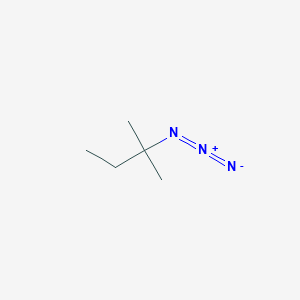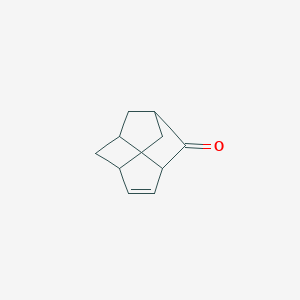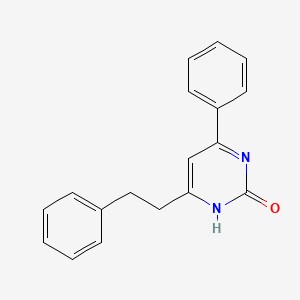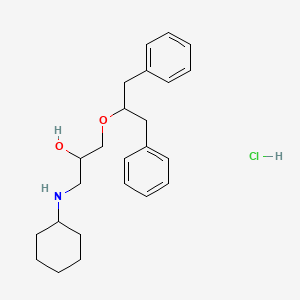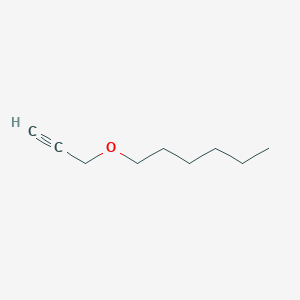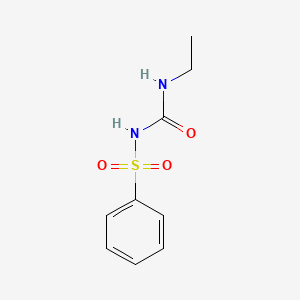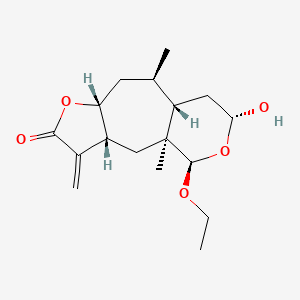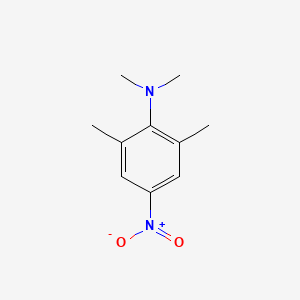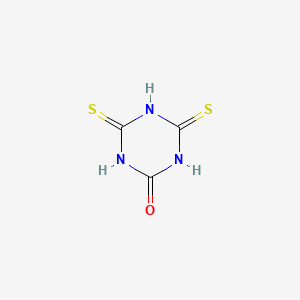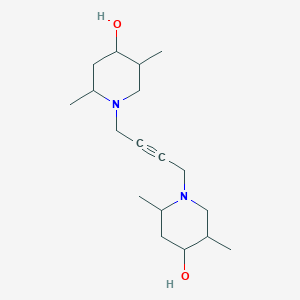
4-Piperidinol, 1,1'-(2-butyne-1,4-diyl)bis[2,5-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] is a chemical compound with the molecular formula C22H42N2O2 It is known for its unique structure, which includes a piperidinol moiety linked by a butyne bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] typically involves the reaction of 2-butyne-1,4-diol with piperidinol derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogenated derivatives, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .
科学研究应用
4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Butyne-1,4-diol: A related compound with similar structural features but different functional groups.
Benzene, 1,1’-(2-butyne-1,4-diyl)bis-: Another compound with a butyne bridge but different aromatic substituents.
Uniqueness
4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] is unique due to its specific combination of piperidinol and butyne moieties, which confer distinct chemical and biological properties.
属性
CAS 编号 |
34864-72-7 |
|---|---|
分子式 |
C18H32N2O2 |
分子量 |
308.5 g/mol |
IUPAC 名称 |
1-[4-(4-hydroxy-2,5-dimethylpiperidin-1-yl)but-2-ynyl]-2,5-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C18H32N2O2/c1-13-11-19(15(3)9-17(13)21)7-5-6-8-20-12-14(2)18(22)10-16(20)4/h13-18,21-22H,7-12H2,1-4H3 |
InChI 键 |
MNKCWQRRQKOIEZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C(CN1CC#CCN2CC(C(CC2C)O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
